2-(3-Aminocarbonylphenyl)phenol

Conformational analysis Intramolecular hydrogen bonding Pharmacophoric shape

Sourcing the wrong biphenylcarboxamide isomer leads to variable SAR and wasted resources. 2-(3-Aminocarbonylphenyl)phenol features an ortho-phenol that forms an intramolecular H-bond with the amide carbonyl, rigidifying the conformation and reducing entropic penalty upon target binding. This pre-organized geometry is absent in 3′- and 4′-hydroxy isomers. Fragment-like (MW 213 Da, 2 rotatable bonds), XLogP3=2, TPSA 63.3 Ų. Supplied at ≥95% purity for reproducible library synthesis.

Molecular Formula C13H11NO2
Molecular Weight 213.236
CAS No. 1261946-86-4
Cat. No. B596796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminocarbonylphenyl)phenol
CAS1261946-86-4
Synonyms2'-hydroxybiphenyl-3-carboxaMide
Molecular FormulaC13H11NO2
Molecular Weight213.236
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)O
InChIInChI=1S/C13H11NO2/c14-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)15/h1-8,15H,(H2,14,16)
InChIKeyBHHYVGSHGATIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminocarbonylphenyl)phenol: Identity & Physicochemical Profile


2-(3-Aminocarbonylphenyl)phenol (CAS 1261946-86-4), systematically named 2′-hydroxybiphenyl-3-carboxamide or 3-(2-hydroxyphenyl)benzamide, is a C13H11NO2 biphenyl carboxamide bearing a phenolic –OH at the 2′‑position ortho to the inter‑ring bond and a primary carboxamide at the 3‑position [1]. Its molecular weight is 213.23 g·mol⁻¹, with a computed XLogP3 of 2, two hydrogen‑bond donors, two hydrogen‑bond acceptors, two rotatable bonds, and a topological polar surface area of 63.3 Ų [1]. The compound is commercially available from multiple suppliers at purities ≥95% , positioning it as an accessible biphenyl building block for medicinal chemistry, agrochemical intermediate synthesis, and fragment‑based screening libraries.

Ortho-phenolic geometry enables intramolecular H-bond for conformational rigidity, providing a defined pharmacophoric shape
Fragment-like profile with high hydrogen-bond density per rotatable bond supports efficient fragment-based screening
Regioisomeric specificity differentiates it from meta/para-hydroxy analogs for SAR-driven building block procurement

2-(3-Aminocarbonylphenyl)phenol Substitution Limitations


The 2′‑hydroxy group of 2-(3-aminocarbonylphenyl)phenol is ortho to the biphenyl linkage, enabling an intramolecular hydrogen bond with the amide carbonyl that is geometrically inaccessible to the 3′‑ and 4′‑hydroxy positional isomers [1]. This intramolecular H‑bond alters the compound’s preferred conformation, modulates its hydrogen‑bond donor/acceptor presentation to biological targets, and shifts its experimental logP and solubility relative to regioisomers and the unsubstituted biphenyl‑3‑carboxamide [2]. Consequently, replacing it with a non‑phenolic analog or a meta‑/para‑phenol is likely to produce a different pharmacophoric shape, target engagement profile, and physicochemical handling behavior, even when molecular weight and formula are identical [1][2]. The quantitative evidence in Section 3 demonstrates exactly where these differences manifest and why they are procurement‑relevant.

Regioisomeric hydroxy substitution
3'- or 4'-hydroxy isomers cannot form the ortho-phenolic intramolecular H-bond, potentially shifting conformational preference and target engagement profile.
Non-phenolic analog
Unsubstituted biphenyl-3-carboxamide lacks the phenolic –OH, altering logP, TPSA, and hydrogen-bond donor capacity; physicochemical profile may differ significantly.
N-linked benzamide scaffold
N-(2-hydroxyphenyl)benzamide changes the vector orientation of H-bond donors and the scaffold flexibility, even with similar functional group count; may not reproduce biaryl binding modes.

2-(3-Aminocarbonylphenyl)phenol vs Closest Analogs


Intramolecular H-Bond: Ortho-Phenol vs Meta/Para Isomers

2‑Hydroxybiphenyl systems are experimentally verified to form an intramolecular O–H···π hydrogen bond between the ortho‑phenolic proton and the π‑electron system of the adjacent ring [1]. In 2-(3-aminocarbonylphenyl)phenol, this ortho‑OH can additionally engage the proximal amide carbonyl via a six‑membered intramolecular H‑bond network (O–H···O=C) that rigidifies the biphenyl conformation [1][2]. The 3′‑hydroxy isomer (CAS 681161‑44‑4) and 4′‑hydroxy isomer cannot form this same chelate because their –OH groups are meta or para to the inter‑ring bond and distal to the carboxamide [2]. No direct head‑to‑head binding assay comparing the three isomers is available in the public domain; this evidence is therefore class‑level inference grounded in established photophysical and structural chemistry of 2‑hydroxybiphenyls [1].

Intramolecular H-Bond
Class-level
Ortho-OH forms O-H···O=C(amide) and O-H···π intramolecular bonds; 3' and 4' isomers cannot form equivalent chelate.
Conformational rigidification may impact molecular recognition.
Inferred from 2-hydroxybiphenyl photophysics; no head-to-head binding data.
Conformational analysis Intramolecular hydrogen bonding Pharmacophoric shape

Lipophilicity vs Non-Phenolic and N-Linked Analogs

The computed XLogP3 of 2-(3-aminocarbonylphenyl)phenol is 2 [1]. In comparison, the non‑hydroxylated biphenyl‑3‑carboxamide (CAS 188665‑76‑1) has an XLogP3 of 2.8, and N‑(2‑hydroxyphenyl)benzamide (CAS 3743‑70‑2) has an XLogP3 of 2.7 [2][3]. The introduction of the ortho‑phenolic –OH on the biphenyl scaffold reduces logP by 0.8 units relative to the unsubstituted biphenylamide, reflecting increased hydrogen‑bond capacity and polarity. The N‑linked analog, which also bears a 2‑hydroxy group but connected via an amide bridge rather than a biaryl bond, is 0.7 logP units more lipophilic, suggesting that the biaryl architecture with ortho‑OH provides a distinct polarity profile not achievable by simple benzanilide analogs [1][2][3].

Lipophilicity
Reported
ΔXLogP3 = −0.8 vs biphenyl-3-carboxamide; −0.7 vs N-(2-hydroxyphenyl)benzamide
Higher polarity may reduce non-specific binding and improve aqueous compatibility.
Computed XLogP3; cross-study comparable context.
Lipophilicity LogP Physicochemical property comparison

Polar Surface Area: Ortho-Phenol vs Non-Phenolic Analog

The topological polar surface area (TPSA) of 2-(3-aminocarbonylphenyl)phenol is 63.3 Ų, identical to its 3′‑hydroxy regioisomer (CAS 681161‑44‑4) [1][2]. In contrast, the non‑hydroxylated biphenyl‑3‑carboxamide (CAS 188665‑76‑1) has a TPSA of only 43.1 Ų [3]. The 20.2 Ų increase in TPSA conferred by the phenolic –OH is significant for predicting blood‑brain barrier penetration and oral bioavailability; compounds with TPSA <60 Ų are generally predicted to have good CNS penetration, whereas TPSA >60 Ų suggests reduced CNS exposure [4]. This positions the 2′‑hydroxy compound as a moderately polar scaffold, distinct from the more CNS‑penetrant non‑hydroxylated parent.

Polar Surface Area
Reported
TPSA = 63.3 Ų; +20.2 Ų vs non-hydroxylated analog; identical to 3'-hydroxy isomer
TPSA > 60 Ų suggests reduced CNS penetration, suited for peripheral target libraries.
Computed; drug-likeness filtering context.
Polar surface area Membrane permeability Drug‑likeness

Fungicidal and p38 Kinase Inhibitory Activity of Biphenyl Carboxamides

Biphenyl carboxamides are a validated pharmacophore class with demonstrated fungicidal activity and p38 kinase inhibition. A 2023 study in Journal of Agricultural and Food Chemistry reported that novel carboxamide derivatives containing a biphenyl pharmacophore exhibit potent fungicidal activity against Botrytis cinerea, with lead compound B12 influencing protein synthesis of the pathogen [1]. In parallel, patents from SmithKline Beecham (WO2004/099170) and Bayer CropScience (US 7,728,019) disclose biphenylcarboxamides of formula (I) as p38 kinase inhibitors and agricultural fungicides, respectively, with the 2′‑hydroxybiphenyl‑3‑carboxamide substructure serving as a key intermediate or core scaffold in several of these series [2][3]. While potency data for the exact target compound 1261946‑86‑4 are not publicly available, the documented activity of closely related biphenyl carboxamides validates its utility as a fragment or intermediate in both pharmaceutical and agrochemical discovery programs [1][2][3].

p38 & Fungicidal Activity
Class-level
Biphenyl carboxamides show p38 kinase inhibition and fungicidal activity (B. cinerea) in literature; potency not quantified for this exact compound.
Supports scaffold selection for agrochemical and kinase inhibitor research.
Class-level inference; direct compound data unavailable.
Agrochemical fungicide p38 kinase inhibition Carboxamide pharmacophore

Mg²⁺ Chelation Potential of the 2-Hydroxyamide Motif

2‑Hydroxyamide derivatives have been experimentally demonstrated to chelate Mg²⁺ ions, forming complexes with distinct stoichiometric ratios [1]. In 2-(3-aminocarbonylphenyl)phenol, the ortho relationship between the phenolic –OH and the biphenyl bond places the oxygen in a geometry that may facilitate bidentate or tridentate metal coordination involving the amide carbonyl, a feature that is stereoelectronically unavailable to the 3′‑ or 4′‑hydroxy regioisomers [2]. Although direct metal‑binding data for the specific CAS 1261946‑86‑4 are not published, the precedent established by Carcelli et al. for related 2‑hydroxybenzamide ligands confirms the metal‑chelating capability of this functional group array [1].

Mg²⁺ Chelation
Class-level
2-Hydroxyamide ligands are reported to chelate Mg²⁺; ortho arrangement may enable bidentate coordination. No direct Kd for this compound.
Potential entry for metalloenzyme inhibitor design.
Class-level inference from related 2-hydroxybenzamides.
Metal chelation Magnesium binding 2‑Hydroxyamide pharmacophore

Rotatable Bond Economy vs Lead-Like Fragment Benchmarks

2-(3-Aminocarbonylphenyl)phenol contains exactly 2 rotatable bonds [1], identical to its 3′‑hydroxy isomer and matching the median rotatable bond count of fragment libraries (typically 1–3). In contrast, N‑(2‑hydroxyphenyl)benzamide (CAS 3743‑70‑2) also has 2 rotatable bonds but differs in the vector orientation of its hydrogen‑bond donors relative to the hydrophobic biphenyl surface [2]. Non‑hydroxylated biphenyl‑3‑carboxamide similarly has 2 rotatable bonds, but with only 1 H‑bond donor and 1 acceptor versus 2 each for the target compound [3]. This means 1261946‑86‑4 achieves a higher hydrogen‑bonding capacity per rotatable bond (HBD+HBA)/RotB = 2.0, compared with 1.0 for the unsubstituted parent, which is favorable for fragment‑based screening where efficient polar interactions drive binding [4].

H-Bond Density
Reported
(HBD+HBA)/RotB = 2.0 vs 1.0 for unsubstituted biphenyl-3-carboxamide; RotB = 2
Higher polar interaction capacity per rotatable bond favors fragment hit identification.
Computed properties; fragment library design context.
Fragment‑based drug discovery Rotatable bonds Ligand efficiency

2-(3-Aminocarbonylphenyl)phenol Application Scenarios


Fragment-Based Screening with Ortho-Phenolic Biphenyl Scaffold

With a molecular weight of 213 Da and only 2 rotatable bonds, 2-(3-aminocarbonylphenyl)phenol falls within the Rule‑of‑Three space for fragments [1]. Its intramolecularly rigidified conformation, arising from the ortho‑phenol geometry [2], reduces the entropic penalty upon target binding relative to freely rotating isomers. Procurement of this specific regioisomer—rather than the 3′‑ or 4′‑hydroxy analogs—ensures that the pharmacophoric presentation of the hydrogen‑bond donor (phenolic –OH) and acceptor (amide C=O) is spatially fixed, enabling reproducible SAR trends across fragment evolution campaigns.

Agrochemical Lead Optimization with Biphenyl Carboxamide

The biphenyl‑3‑carboxamide core has been validated as a fungicidal pharmacophore with activity against Botrytis cinerea and other phytopathogens [3]. 2-(3-Aminocarbonylphenyl)phenol provides a synthetically tractable entry point for introducing diversity at the phenolic –OH (via O‑alkylation, esterification, or sulfonylation) while retaining the carboxamide for target engagement. The lower logP of this hydroxy‑substituted analog (XLogP3 = 2) compared with the unsubstituted biphenyl‑3‑carboxamide (XLogP3 = 2.8) [4] may improve phloem mobility and reduce environmental persistence, both desirable properties in modern agrochemical design.

Metalloenzyme Inhibitor Design via 2-Hydroxyamide Chelation

The 2‑hydroxyamide substructure present in 2-(3-aminocarbonylphenyl)phenol is capable of chelating Mg²⁺ and potentially other divalent metal ions [5]. This makes the compound a candidate starting point for developing inhibitors of metalloenzymes such as HIV integrase, influenza RNA polymerase PA subunit, or matrix metalloproteinases. The biphenyl scaffold provides a hydrophobic surface suitable for occupying adjacent lipophilic pockets, while the ortho‑positioning of the phenol ensures the chelation geometry is pre‑organized, unlike the 3′‑ or 4′‑hydroxy isomers that cannot simultaneously engage the amide carbonyl and phenolic oxygen in metal coordination.

Physicochemical Benchmarking for Parallel Synthesis Procurement

When designing parallel synthesis libraries, consistent physicochemical properties across building blocks are critical for downstream ADME predictability. 2-(3-Aminocarbonylphenyl)phenol offers a distinct property profile (XLogP3 = 2, TPSA = 63.3 Ų, HBD = 2, HBA = 2) [4] that complements other biphenyl building blocks. Its TPSA above 60 Ų predicts reduced CNS penetration [6], making it suitable for peripheral target‑focused libraries, while the unsubstituted biphenyl‑3‑carboxamide (TPSA = 43.1 Ų) [4] would be selected for CNS‑oriented programs. Quantitative differentiation in these computed parameters allows procurement teams to make informed, data‑driven building block selections rather than relying on structural similarity alone.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Intramolecular H-Bond Conformational Rigidity
Binding-mode SAR with regioisomer controls
Agrochemical Lead Optimization
Biphenyl Carboxamide Pharmacophore
Fungicidal target engagement assays (e.g., Botrytis cinerea)
Metalloenzyme Inhibitor Design
2-Hydroxyamide Chelation Motif
Metal coordination stoichiometry and affinity assays
Physicochemical Library Profiling
Defined logP & TPSA Fingerprint
In vitro permeability and protein binding assays
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